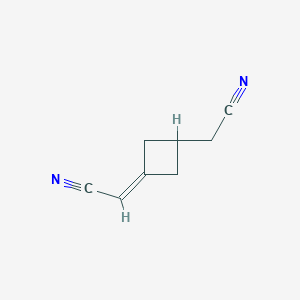
3-(Cyanomethylene)cyclobutaneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyanomethylene)cyclobutaneacetonitrile is an organic compound with the molecular formula C8H9N It is characterized by the presence of a cyclobutane ring substituted with a cyanomethylene group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethylene)cyclobutaneacetonitrile typically involves the reaction of cyclobutanone with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product . The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyanomethylene)cyclobutaneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted nitriles and other derivatives.
Applications De Recherche Scientifique
3-(Cyanomethylene)cyclobutaneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Cyanomethylene)cyclobutaneacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyanomethylene)azetidine: Similar structure but with a four-membered azetidine ring instead of cyclobutane.
3-(Cyanomethylene)cyclopentaneacetonitrile: Similar structure but with a five-membered cyclopentane ring.
3-(Cyanomethylene)cyclohexaneacetonitrile: Similar structure but with a six-membered cyclohexane ring.
Uniqueness
3-(Cyanomethylene)cyclobutaneacetonitrile is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in mechanistic studies .
Propriétés
Formule moléculaire |
C8H8N2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-[3-(cyanomethylidene)cyclobutyl]acetonitrile |
InChI |
InChI=1S/C8H8N2/c9-3-1-7-5-8(6-7)2-4-10/h1,8H,2,5-6H2 |
Clé InChI |
HISBYURZRDNIPG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


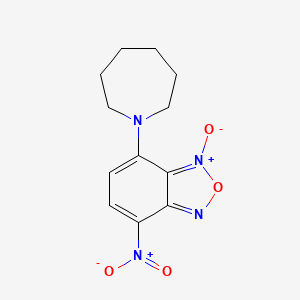

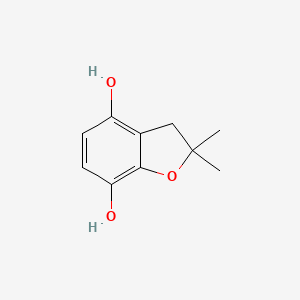
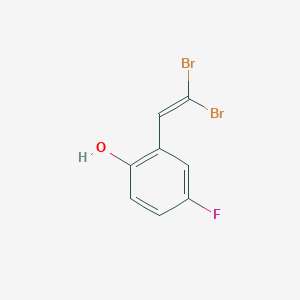
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)
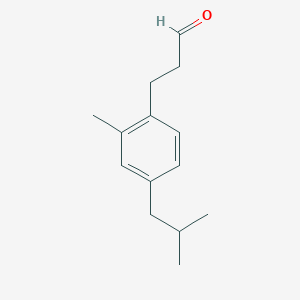
![Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate](/img/structure/B13988181.png)
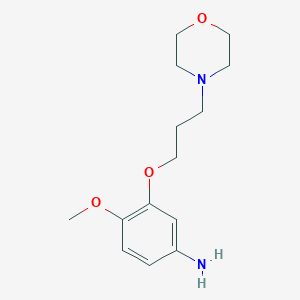
![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)

![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)

![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)

